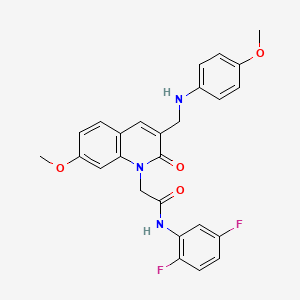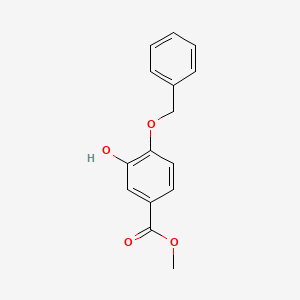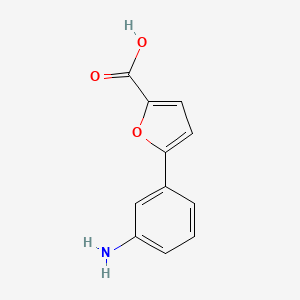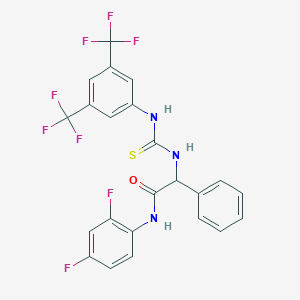![molecular formula C22H21N5O3 B2680953 N-(3,4-dimethoxyphenethyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1251599-98-0](/img/structure/B2680953.png)
N-(3,4-dimethoxyphenethyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3,4-dimethoxyphenethyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a complex organic compound. It belongs to the class of pyrazolopyrimidines, which are a series of isomeric heterocyclic chemical compounds . Pyrazolopyrimidines form the central core of a variety of more complex chemical compounds, including some pharmaceuticals and pesticides .
Synthesis Analysis
The synthesis of pyrazolopyrimidines involves various strategies and approaches . For instance, based on scaffold hopping and computer-aided drug design, a series of pyrazolopyrimidine derivatives were synthesized . The synthesis process is systematized according to the method to assemble the pyrazolopyrimidine system .Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines is characterized by a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The structure of the compound is further characterized by the presence of two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group .Chemical Reactions Analysis
Pyrazolopyrimidines undergo various chemical reactions. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were synthesized as novel CDK2 targeting compounds .Physical And Chemical Properties Analysis
Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds .科学的研究の応用
Anticancer and Anti-5-lipoxygenase Agents
A study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives and evaluated them for cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities. These compounds demonstrated significant activity in both areas, indicating their potential as anticancer and anti-inflammatory agents. The research highlighted the structure-activity relationship of these compounds, providing insights into their mechanism of action Rahmouni et al., 2016.
Antimicrobial Activity and RNA Polymerase Inhibition
Abdallah and Elgemeie (2022) explored the synthesis of novel pyrazolopyrimidines and their antimicrobial activity. Their study included molecular docking studies and RNA polymerase inhibitory activity assessment. This research demonstrated that these compounds could be potent antimicrobial agents, particularly against bacterial and fungal strains Abdallah & Elgemeie, 2022.
Materials Science Applications
Moustafa et al. (2022) investigated pyrazolopyrimidine derivatives for their applications in materials science, particularly due to their photophysical properties. Their study emphasized the biomedical importance of these compounds and their diverse biological activities, expanding their utility beyond traditional pharmaceutical applications Moustafa et al., 2022.
Platelet Antiaggregating Activities
Bondavalli et al. (1992) synthesized pyrazolopyrimidine derivatives and evaluated their platelet antiaggregating activities. These compounds showed promising results, suggesting their potential in developing new treatments for conditions related to blood clotting and cardiovascular diseases Bondavalli et al., 1992.
Antitumor Activities
El-Naggar et al. (2018) synthesized a series of pyrazolopyrimidines and assessed their antitumor activities against liver and breast cancer cells. The study identified compounds with significant dose-dependent cytotoxic activities, indicating their potential as antitumor agents El-Naggar et al., 2018.
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-29-19-4-3-15(13-20(19)30-2)5-11-25-22(28)17-14-26-27-18(8-12-24-21(17)27)16-6-9-23-10-7-16/h3-4,6-10,12-14H,5,11H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYPTFMUSWNBST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)benzonitrile](/img/structure/B2680872.png)

![Methyl 5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2680877.png)
![methyl 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate](/img/structure/B2680878.png)


![ethyl 4-({2-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2680882.png)






